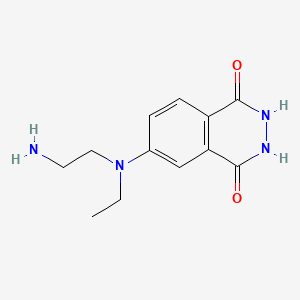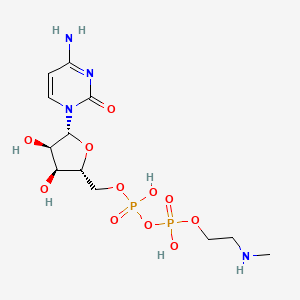
CDP-N-methylethanolamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
CDP-N-methylethanolamine is a nucleotide-(amino alcohol) that is the N-methyl derivative of CDP-ethanolamine. It is a phosphoethanolamine and a member of nucleotide-(amino alcohol)s. It derives from a CDP-ethanolamine. It is a conjugate acid of a CDP-N-methylethanolamine(1-).
Applications De Recherche Scientifique
Phospholipid Biosynthesis in Isolated Rat Hepatocytes
Sundler and Åkesson (1975) explored the effects of various substrates including choline, ethanolamine, and N-methyl analogs on phospholipid biosynthesis in rat hepatocytes. Their research revealed that phosphatidylethanolamine synthesis was notably stimulated by ethanolamine, particularly in the presence of long-chain unsaturated fatty acids. They also discovered that phospholipids containing N-monomethyl- or N,N-dimethylethanolamine were efficiently formed, highlighting the complex interactions in phospholipid synthesis pathways Sundler & Åkesson, 1975.
Purification of Sialyltransferase from Bovine Colostrum
Paulson, Beránek, and Hill (1977) utilized CDP-hexanolamine agarose as an affinity adsorbent to purify a specific sialyltransferase enzyme from bovine colostrum. Their study demonstrates the application of CDP compounds in the purification and study of enzymes crucial for biological processes, showcasing the versatility of CDP compounds in biochemical research Paulson, Beránek, & Hill, 1977.
Inhibition of CDP Reductase Activity
Liu et al. (1996) synthesized a series of analogues of pyridine-2-carboxaldehyde thiosemicarbazone, evaluating their impact on CDP reductase activity. This research provides insight into the role of CDP-related compounds in inhibiting specific enzymes, potentially relevant for therapeutic applications Liu et al., 1996.
Study on Phospholipid Methylation
Strittmatter et al. (1979) investigated how benzodiazepine and β-adrenergic receptor ligands stimulate phospholipid methylation, highlighting the significant role of CDP-choline pathways in phospholipid synthesis. This study contributes to understanding how CDP compounds interact with other cellular mechanisms, particularly in membrane dynamics Strittmatter et al., 1979.
Biosynthesis of Phosphatidylcholine in Bacteria
Sohlenkamp, López-Lara, and Geiger (2003) discussed the biosynthesis of phosphatidylcholine (PC) in bacteria, where CDP compounds play a crucial role. Their research delves into the different pathways, including the CDP-choline pathway, for PC biosynthesis in prokaryotes, expanding the understanding of CDP compounds in diverse biological systems Sohlenkamp, López-Lara, & Geiger, 2003.
Propriétés
Nom du produit |
CDP-N-methylethanolamine |
|---|---|
Formule moléculaire |
C12H22N4O11P2 |
Poids moléculaire |
460.27 g/mol |
Nom IUPAC |
[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] 2-(methylamino)ethyl hydrogen phosphate |
InChI |
InChI=1S/C12H22N4O11P2/c1-14-3-5-24-28(20,21)27-29(22,23)25-6-7-9(17)10(18)11(26-7)16-4-2-8(13)15-12(16)19/h2,4,7,9-11,14,17-18H,3,5-6H2,1H3,(H,20,21)(H,22,23)(H2,13,15,19)/t7-,9-,10-,11-/m1/s1 |
Clé InChI |
RSPRLQAZJOAGFP-QCNRFFRDSA-N |
SMILES isomérique |
CNCCOP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=CC(=NC2=O)N)O)O |
SMILES canonique |
CNCCOP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=CC(=NC2=O)N)O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



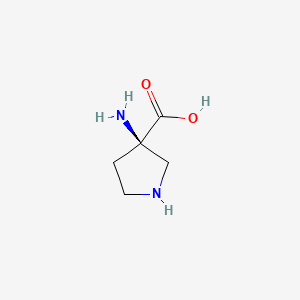
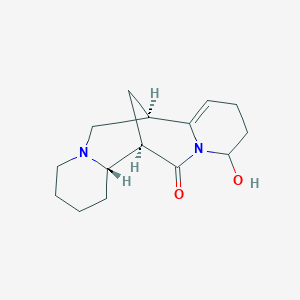
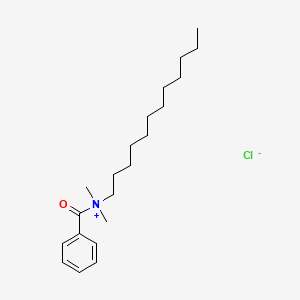
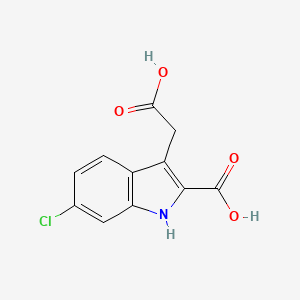
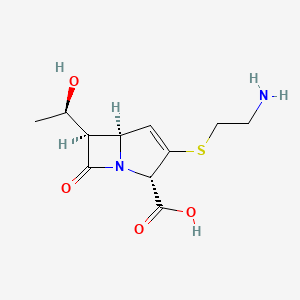
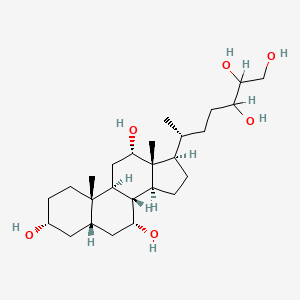
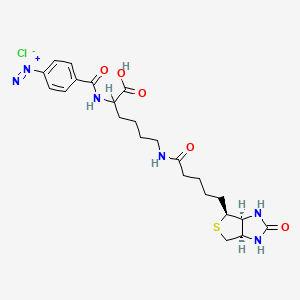
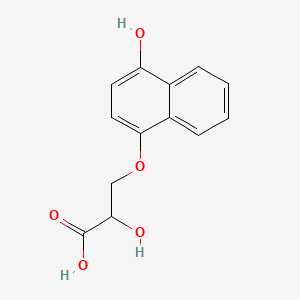
![cis-2,3-dihydro-3-[(4-methylpiperazinyl)methyl]-2-phenyl-1,5-benzothiazepin-4(5H)-one](/img/structure/B1221397.png)
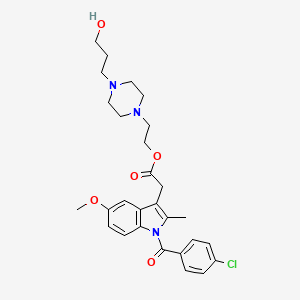
![(1Bs,4s,7ar,7br,8r,9r)-9a-(acetyloxy)-3-[(acetyloxy)methyl]-4,7b-dihydroxy-1,1,6,8-tetramethyl-5-oxo-1a,1b,4,4a,5,7a,7b,8,9,9a-decahydro-1h-cyclopropa[3,4]benzo[1,2-e]azulen-9-yl 12-({[5-(dimethylamino)naphthalen-1-yl]sulfonyl}amino)dodecanoate](/img/structure/B1221402.png)
![3-[7-(2-Ethoxy-3-hexadecoxypropoxy)heptyl]-1,3-thiazol-3-ium](/img/structure/B1221403.png)
![4-amino-1-pent-3-ynyl-N-prop-2-enylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B1221405.png)
